

# Spectroscopic Profile of (5-Fluoropyridin-2-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanol

Cat. No.: B1326460

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(5-Fluoropyridin-2-yl)methanol**. The information detailed herein is essential for the characterization and quality control of this compound in research and development settings, particularly within the pharmaceutical industry. This document presents available  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data, along with predicted Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on analogous compounds. Detailed experimental protocols for acquiring this spectroscopic data are also provided.

## Chemical Structure and Properties

- IUPAC Name: **(5-Fluoropyridin-2-yl)methanol**[\[1\]](#)[\[2\]](#)
- CAS Number: 802325-29-7[\[3\]](#)
- Molecular Formula:  $\text{C}_6\text{H}_6\text{FNO}$ [\[3\]](#)
- Molecular Weight: 127.12 g/mol [\[3\]](#)
- Physical Form: Liquid[\[2\]](#)
- Storage: Inert atmosphere, 2-8°C[\[2\]](#)

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **(5-Fluoropyridin-2-yl)methanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **(5-Fluoropyridin-2-yl)methanol**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(5-Fluoropyridin-2-yl)methanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.34	d	2.8	H-6
7.55	td	8.4, 2.8	H-4
7.45	dd	8.4, 4.4	H-3
4.73	s	$\text{CH}_2$	
3.5 (broad)	s	OH	

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **(5-Fluoropyridin-2-yl)methanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
158.3 (d, $J = 250$ Hz)	C-5
153.8 (d, $J = 14$ Hz)	C-2
136.1 (d, $J = 24$ Hz)	C-4
121.2 (d, $J = 4$ Hz)	C-6
120.8 (d, $J = 19$ Hz)	C-3
63.5	$\text{CH}_2$

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz

## Infrared (IR) Spectroscopy (Predicted)

While an experimental IR spectrum for **(5-Fluoropyridin-2-yl)methanol** is not readily available, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and data from similar compounds.

Table 3: Predicted IR Absorption Bands for **(5-Fluoropyridin-2-yl)methanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3550-3200	Strong, Broad	O-H Stretch	Alcohol
3100-3000	Medium	C-H Stretch	Aromatic
2950-2850	Medium	C-H Stretch	Aliphatic (CH <sub>2</sub> )
1600-1585, 1500-1400	Medium to Strong	C=C Stretch	Aromatic Ring
1250-1150	Strong	C-F Stretch	Fluoroaromatic
1250-1000	Medium to Strong	C-O Stretch	Primary Alcohol

## Mass Spectrometry (MS) (Predicted)

The mass spectrum of **(5-Fluoropyridin-2-yl)methanol** is expected to show a molecular ion peak and characteristic fragmentation patterns. The predicted data is based on the fragmentation of benzyl alcohol and its derivatives.

Table 4: Predicted Mass Spectrometry Data for **(5-Fluoropyridin-2-yl)methanol**

m/z	Ion	Predicted Fragmentation Pathway
127	[M] <sup>+</sup>	Molecular Ion
126	[M-H] <sup>+</sup>	Loss of a hydrogen radical from the methylene group
110	[M-OH] <sup>+</sup>	Loss of a hydroxyl radical
98	[M-CH <sub>2</sub> OH] <sup>+</sup>	Loss of the hydroxymethyl group
78	[C <sub>5</sub> H <sub>3</sub> FN] <sup>+</sup>	Fragmentation of the pyridine ring

## Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

#### Sample Preparation:

- Weigh approximately 10-20 mg of **(5-Fluoropyridin-2-yl)methanol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Place the NMR tube in the spectrometer.
- Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum using a standard single-pulse sequence.
- Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

- Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- Use the same sample prepared for  $^1\text{H}$  NMR.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).
- A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.
- Reference the spectrum to the solvent peak of  $\text{CDCl}_3$  ( $\delta = 77.16$  ppm).

## IR Spectroscopy Protocol (for Liquid Sample)

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Acquire a background spectrum of the empty ATR crystal.
- Place a small drop of liquid (**5-Fluoropyridin-2-yl)methanol** directly onto the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

## Mass Spectrometry Protocol (Electron Ionization)

- Prepare a dilute solution of **(5-Fluoropyridin-2-yl)methanol** in a volatile solvent such as methanol or dichloromethane.
- Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- For GC-MS, inject the sample onto a suitable capillary column to separate it from the solvent.
- Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).
- The resulting ions are then separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

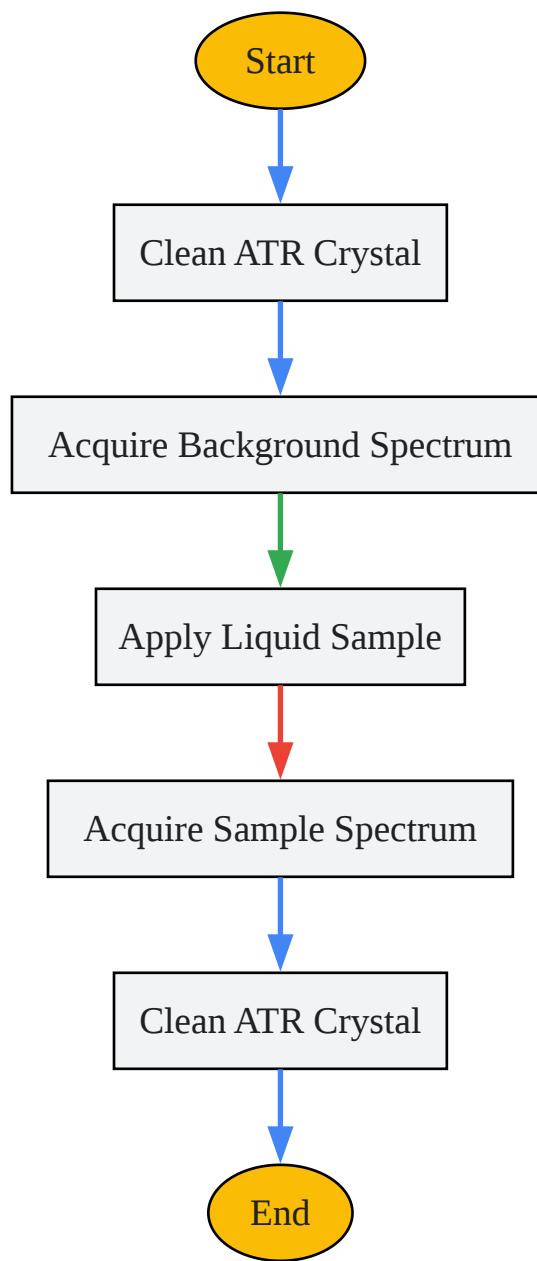
## Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

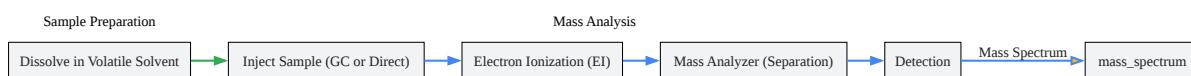


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### NMR Experimental Workflow

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### IR Spectroscopy Workflow



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## Mass Spectrometry Workflow

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## References

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